molecular formula C13H24O3S B12610052 Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester CAS No. 646517-90-0

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester

Katalognummer: B12610052
CAS-Nummer: 646517-90-0
Molekulargewicht: 260.39 g/mol
InChI-Schlüssel: WAQYVZBHIUJPAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H22O3S It is an ester derivative of octanoic acid, characterized by the presence of an acetylthio group and a methyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:

Octanoic acid+EthanolH2SO4Octanoic acid, ethyl ester+Water\text{Octanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Octanoic acid, ethyl ester} + \text{Water} Octanoic acid+EthanolH2​SO4​​Octanoic acid, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where octanoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The acetylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Octanoic acid and ethanol.

    Oxidation: Carboxylic acids or other oxidized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octanoic acid, which may interact with cellular components. The acetylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl octanoate: An ester of octanoic acid with ethanol, lacking the acetylthio and methyl groups.

    Ethyl 2-octenoate: An unsaturated ester with a double bond in the octanoic acid chain.

Uniqueness

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is unique due to the presence of the acetylthio and methyl groups, which impart distinct chemical properties and reactivity compared to other esters of octanoic acid. These functional groups enable specific interactions and reactions that are not observed in simpler esters.

Eigenschaften

CAS-Nummer

646517-90-0

Molekularformel

C13H24O3S

Molekulargewicht

260.39 g/mol

IUPAC-Name

ethyl 2-acetylsulfanyl-2-methyloctanoate

InChI

InChI=1S/C13H24O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h5-10H2,1-4H3

InChI-Schlüssel

WAQYVZBHIUJPAE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)(C(=O)OCC)SC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.